N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide
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Description
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide is a useful research compound. Its molecular formula is C18H13BrN4O4S2 and its molecular weight is 493.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it’s plausible that this compound may also target similar cell lines or related proteins.
Mode of Action
A compound with a similar structure was found to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that the compound might interact with its targets to disrupt the cell cycle, leading to cell death.
Biochemical Pathways
For instance, it might interfere with DNA replication or mitosis, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in potent growth inhibition properties against certain human cancer cell lines . It has been observed to induce apoptosis and cause cell cycle arrest in the S-phase and G2/M-phase in the HeLa cell line . This leads to a decrease in the proliferation of these cancer cells.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-12-4-2-1-3-11(12)16(25)21-17-22-23-18(29-17)28-8-15(24)20-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKFPPIBHBSYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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